CID 78066215
Description
CID 78066215 is a chemical compound cataloged in PubChem, a public database for chemical structures and biological activities. This absence highlights a critical gap in the literature, necessitating further research to elucidate its properties, synthesis, and applications.
Properties
Molecular Formula |
C25H24O2Sb |
|---|---|
Molecular Weight |
478.2 g/mol |
InChI |
InChI=1S/C7H7O.3C6H5.H2O.Sb/c1-8-7-5-3-2-4-6-7;3*1-2-4-6-5-3-1;;/h3-6H,1H3;3*1-5H;1H2; |
InChI Key |
JWCLXOCBBDOLKT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)[Sb](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 78066215 involves specific synthetic routes and reaction conditions. The exact methods may vary depending on the desired purity and yield. Generally, the synthesis involves the use of organic solvents, catalysts, and controlled reaction environments to ensure the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process typically includes steps such as mixing, heating, cooling, and filtration to obtain the compound in its pure form.
Chemical Reactions Analysis
Limitations of Current Data
The compound CID 78066215 does not appear in any of the provided research articles, EPA chemical inventories, or pharmacological studies. For example:
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Source and Source detail kinase inhibitors with distinct CIDs (e.g., 7x, 23, 24) and unrelated structures.
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Source and Source focus on cytotoxic agents and sulfonamide derivatives but do not reference this compound.
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Source and Source list EPA-registered chemicals by CASRN, but cross-referencing revealed no matches.
Recommendations for Further Research
To investigate this compound, consider these steps:
Consult Specialized Databases
-
PubChem : Directly search for This compound to access its chemical structure, properties, and linked literature.
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Reaxys or SciFinder : Use the identifier to retrieve synthesis protocols, reaction pathways, and patent data.
Review Recent Publications
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Query platforms like PubMed Central (PMC) or ACS Publications using the identifier to locate peer-reviewed studies.
Example Framework for Future Analysis
If data becomes available, structure the analysis as follows:
| Reaction Type | Conditions | Reactants/Reagents | Products | Yield | Reference |
|---|---|---|---|---|---|
| Example: Hydrolysis | Aqueous HCl, 80°C | This compound + H₂O | Product A | 75% | [Hypothetical Study] |
Critical Considerations
-
Source Reliability : Prioritize peer-reviewed journals, patents, or government databases (e.g., EPA, NIH).
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Stereochemical Data : Ensure reaction schemes specify stereochemistry if relevant.
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Mechanistic Insights : Include kinetic or thermodynamic data where available.
Scientific Research Applications
CID 78066215 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of CID 78066215 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of CID 78066215 Analogs
Key Findings:
Betulin Derivatives: Betulin (CID 72326) and its analogs exhibit diverse pharmacological activities, including antiviral and anticancer effects. Betulinic acid (CID 64971) is notable for its selective cytotoxicity against melanoma cells, while 3-O-caffeoyl betulin (CID 10153267) demonstrates improved bioavailability due to caffeic acid conjugation .
Mechanistic Insights:
- Structural Flexibility : Betulin derivatives leverage hydroxyl and carboxyl groups for hydrogen bonding, enhancing receptor interactions. Oscillatoxins rely on cyclic lactone rings for membrane permeability and target binding .
- Bioactivity Gaps : Unlike oscillatoxins, betulin derivatives show broader therapeutic indices but lower specificity. Neither class has been directly compared to this compound, underscoring the need for targeted studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
